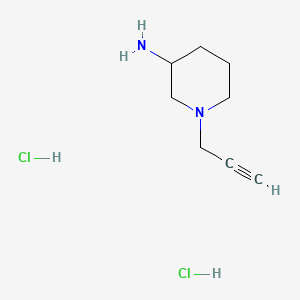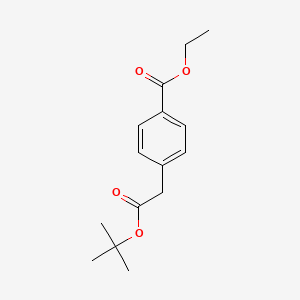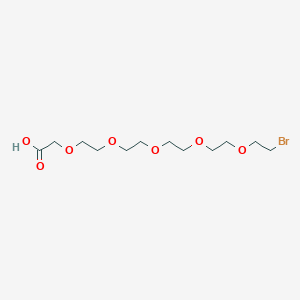
4-(1,10-Phenanthrolin-5-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,10-Phenanthrolin-5-yl)benzoic acid is a chemical compound with the molecular formula C19H12N2O2 and a molecular weight of 300.31 g/mol . It is a derivative of benzoic acid and phenanthroline, which are both well-known compounds in organic chemistry. This compound is of interest due to its unique structure, which combines the properties of both benzoic acid and phenanthroline, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-(1,10-Phenanthrolin-5-yl)benzoic acid typically involves the reaction of 1,10-phenanthroline with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reaction, where 1,10-phenanthroline is reacted with 4-bromobenzoic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling process. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
4-(1,10-Phenanthrolin-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenanthroline moiety allows for substitution reactions, where different substituents can be introduced at specific positions on the phenanthroline ring.
Wissenschaftliche Forschungsanwendungen
4-(1,10-Phenanthrolin-5-yl)benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(1,10-Phenanthrolin-5-yl)benzoic acid involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The phenanthroline moiety allows for intercalation between DNA bases, disrupting the normal function of DNA and leading to cell death in cancer cells . Additionally, the benzoic acid group can participate in hydrogen bonding and other interactions with biological targets, enhancing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
4-(1,10-Phenanthrolin-5-yl)benzoic acid can be compared to other similar compounds, such as:
4-(1,10-Phenanthrolin-6-yl)benzoic acid: This compound has a similar structure but with the phenanthroline moiety attached at a different position.
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid: This compound includes an imidazole ring fused to the phenanthroline moiety, which can alter its chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(1,10-phenanthrolin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-19(23)13-7-5-12(6-8-13)16-11-14-3-1-9-20-17(14)18-15(16)4-2-10-21-18/h1-11H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRBWKSTPGMTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl [4,4'-bipiperidine]-1-carboxylate hydrochloride](/img/structure/B8250357.png)


![(4R)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole](/img/structure/B8250382.png)
![(4R)-1-(4-methylphenyl)-2-[(4S)-1-(4-methylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole](/img/structure/B8250388.png)






![[(2S)-oxetan-2-yl]methanamine;hydrochloride](/img/structure/B8250421.png)


